molecular formula C8H7FINO2 B14902006 3-fluoro-4-iodo-N-methoxybenzamide

3-fluoro-4-iodo-N-methoxybenzamide

Cat. No.: B14902006
M. Wt: 295.05 g/mol
InChI Key: WMFFMSNTUBLWDF-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-N-methoxybenzamide is a chemical compound with the CAS Number 1333929-01-3 and a molecular weight of 295.05 . Its molecular formula is C8H7FINO2 . This benzamide derivative is characterized by the presence of both fluorine and iodine atoms on its benzene ring, which can make it a valuable intermediate in organic synthesis and drug discovery research. Compounds with methoxybenzamide scaffolds are of significant interest in scientific research. For instance, similar structures are investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which is a target in areas such as oncology . Furthermore, such substituted benzamides are frequently explored as key precursors in the development of receptor-specific tracers for neuroimaging studies . The specific substitution pattern on this molecule suggests its primary utility is as a versatile building block for the preparation of more complex molecules. Researchers can leverage the reactivity of the iodine substituent in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form new carbon-carbon bonds. The fluorine atom can be used to modulate the compound's electronic properties, lipophilicity, and metabolic stability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7FINO2

Molecular Weight

295.05 g/mol

IUPAC Name

3-fluoro-4-iodo-N-methoxybenzamide

InChI

InChI=1S/C8H7FINO2/c1-13-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12)

InChI Key

WMFFMSNTUBLWDF-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC(=C(C=C1)I)F

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 Fluoro 4 Iodo N Methoxybenzamide

Directed C-H Activation and Functionalization Mediated by the N-Methoxy Group

The N-methoxyamide group is a powerful directing group for ortho-C-H activation, a strategy that has significantly improved the efficiency and atom economy of organic synthesis. snnu.edu.cn In the presence of transition metal catalysts, such as rhodium(III), the amide oxygen and nitrogen atoms can coordinate to the metal center, positioning it for the selective activation of a C-H bond at the ortho position of the benzene (B151609) ring. This forms a stable five-membered rhodacycle intermediate, which is central to a multitude of subsequent functionalization reactions. nih.gov

Ortho-C-H Functionalization for Annulation and Derivatization

The formation of a cyclometalated intermediate via ortho-C-H activation opens the door to a variety of annulation and derivatization reactions. The N-methoxy group facilitates these transformations, which have been widely utilized in the synthesis of important heterocycles like isoquinolones and isocoumarins. snnu.edu.cn For instance, Rh(III)-catalyzed C-H activation of N-methoxybenzamides allows for coupling with various partners. The N-methoxyamide directing group has proven effective in reactions involving the synthesis of isoquinolones through coupling with alkynes. snnu.edu.cn This approach benefits from the generation of a key rhodacyclic intermediate that readily undergoes further reaction. nih.gov

Research has demonstrated that the reaction conditions can be tuned to favor different outcomes. For example, in the reaction between N-methoxybenzamides and sulfoxonium ylides catalyzed by Rh(III), the choice of an acidic additive can direct the reaction towards either isoquinolone or isocoumarin (B1212949) synthesis. snnu.edu.cnrsc.org The use of pivalic acid (PivOH) as an additive, for instance, was found to be crucial for selectively producing isocoumarin derivatives in high yields. snnu.edu.cn

Intramolecular C-H Amination Reactions

Intramolecular C-H amination is a powerful strategy for the synthesis of nitrogen-containing heterocycles by forming a C-N bond at an unactivated C-H position. While specific examples utilizing 3-fluoro-4-iodo-N-methoxybenzamide are not prevalent in the literature, the broader field has seen significant advances. Iron-catalyzed intramolecular C-H amination reactions have been developed for synthesizing N-H carbazoles and indoles using air as a green oxidant. vanderbilt.edu This method involves a cross-dehydrogenative coupling that forms the C-N bond with excellent functional group tolerance. vanderbilt.edu

Another approach involves engineered enzymes, such as cytochrome P450, which can catalyze enantioselective intramolecular C-H amination reactions. nih.gov These biocatalytic systems offer high selectivity and operate under mild conditions. The development of iron-catalyzed intramolecular C(sp3)–H amination of alkyl azides represents another atom-economical route to N-heterocycles, proceeding through an iron-alkylnitrene intermediate. thieme-connect.de These methodologies highlight the potential for developing similar intramolecular cyclization strategies starting from appropriately functionalized N-methoxybenzamides.

Oxidative Olefination Strategies

The N-methoxyamide group can also direct oxidative C-H olefination, providing a direct method for introducing vinyl groups at the ortho-position. Ruthenium-catalyzed oxidative C-H bond olefination of N-methoxybenzamides has been reported, demonstrating broad substrate scope. nih.gov The reaction of N-methoxybenzamides with acrylates in methanol (B129727) or with styrene (B11656) in trifluoroethanol leads to different types of olefinated products, showcasing the versatility of this transformation. nih.gov This process utilizes the N-methoxy group as an oxidizing directing group, which is cleaved during the catalytic cycle.

More recent developments have focused on sustainable, metal-free approaches. A green olefination method has been described for synthesizing unsaturated N-heteroazaarenes from methyl-substituted heterocycles and amines, using only air as the oxidant. nih.gov While distinct from directed C-H activation of the benzamide (B126) itself, this highlights a trend towards more environmentally benign olefination strategies that could potentially be adapted for related substrates.

Annulation Reactions for Heterocycle Synthesis

Annulation reactions are fundamental in constructing cyclic molecules and are particularly powerful when combined with C-H activation. For N-methoxybenzamides, Rhodium(III) catalysis has been a key enabler for various annulation strategies to build complex heterocyclic frameworks.

Rhodium(III)-Catalyzed [4+2] Annulations with Diazo Compounds and Alkynes

Rhodium(III)-catalyzed [4+2] annulation reactions of N-methoxybenzamides provide efficient routes to six-membered heterocyclic systems. In these reactions, the N-methoxybenzamide acts as a four-atom component, reacting with a two-atom partner like an alkyne or a diazo compound.

The annulation with internal alkynes is a well-established method for synthesizing isoquinolones. rsc.org The reaction proceeds via ortho-C-H activation, insertion of the alkyne into the rhodium-carbon bond, and subsequent reductive elimination to form the heterocyclic product. nih.gov This oxidative annulation typically requires an external oxidant, such as Cu(OAc)2.

Similarly, α-diazoesters can be used as coupling partners in a formal [4+1] cycloaddition to yield functionalized benzolactams. In a related transformation, N-iminopyridinium ylides have been reacted with diazo compounds in a Rh(III)-catalyzed process that proceeds through an alkylation-nucleophilic cyclization sequence to furnish isocoumarins. A notable study demonstrated that chemodivergent [4+2] annulations between N-methoxybenzamides and sulfoxonium ylides (acting as carbene precursors, similar to diazo compounds) can be achieved. snnu.edu.cn Depending on the reaction conditions, either isoquinolones or isocoumarins can be selectively formed. snnu.edu.cn

Table 1: Examples of Rh(III)-Catalyzed [4+2] Annulation Reactions

Benzamide SubstrateCoupling PartnerCatalyst SystemProduct TypeYieldReference
N-MethoxybenzamideDiphenylacetylene[RhCpCl2]2, Cu(OAc)2IsoquinoloneHigh nih.gov
N-MethoxybenzamideDimethyl Acetylenedicarboxylate[RhCpCl2]2, Cu(OAc)2IsoquinoloneGood nih.gov
N-MethoxybenzamidePhenyl(p-tolyl)acetylene[RhCpCl2]2, Cu(OAc)2IsoquinoloneHigh nih.gov
N-MethoxybenzamideSulfoxonium Ylide[RhCpCl2]2, CsOAc, PivOHIsocoumarin90% snnu.edu.cn

Rhodium(III)-Catalyzed [4+3] Cycloaddition Reactions with Gem-Difluorocyclopropenes

The construction of seven-membered rings through cycloaddition reactions is a valuable yet challenging endeavor in organic synthesis. Rhodium(III)-catalyzed [4+3] cycloadditions have emerged as a promising method for accessing these frameworks. In this type of reaction, a four-atom synthon couples with a three-atom partner.

While specific examples involving the reaction of this compound with gem-difluorocyclopropenes are not prominent, related transformations have been successfully developed. For instance, researchers have achieved a Rh(III)-catalyzed C-H activation/[4+3] cycloaddition of benzamides with vinylcarbenoids (generated from diazo compounds) to efficiently produce seven-membered azepinone rings. This reaction is notable for its use of simple starting materials and mild conditions.

In a similar vein, N-phenoxyacetamides have been used as substrates in Rh(III)-catalyzed [4+3] annulations with α,β-unsaturated aldehydes, yielding 1,2-oxazepine rings at room temperature without the need for an external oxidant. nih.gov These examples demonstrate the feasibility of using C-H activation strategies to engage amide-containing compounds in [4+3] cycloadditions for the synthesis of complex, medium-sized rings. The development of analogous reactions with N-methoxybenzamides and specialized three-carbon synthons like gem-difluorocyclopropenes remains an area of synthetic interest.

Formation of Isoquinolones, γ-Lactams, and Azepin-2-ones

The structural framework of this compound is well-suited for intramolecular cyclization reactions to form a range of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and natural products.

Isoquinolones: The synthesis of isoquinolones and their derivatives from N-methoxy benzamides has been demonstrated through palladium-catalyzed C-H activation and annulation. mdpi.com This method involves the reaction of N-methoxybenzamides with various coupling partners like 2,3-allenoic acid esters to yield 3,4-substituted hydroisoquinolones. mdpi.com A plausible mechanism initiates with the coordination of a palladium(II) catalyst to the N-methoxybenzamide, followed by C-H activation to form a five-membered cyclopalladation intermediate. mdpi.com Subsequent insertion of a coupling partner, such as an alkyne or allene, and reductive elimination affords the isoquinolone product. mdpi.comnih.gov In the case of this compound, the ortho-iodo substituent offers a handle for intramolecular cyclization, potentially leading to the formation of an isoquinolone ring system.

γ-Lactams: The synthesis of γ-lactams can be achieved through various synthetic routes. One established method involves the tandem aza-Heck–Suzuki and aza-Heck–carbonylation reactions of O-phenyl hydroxamic ethers, which are structurally related to N-methoxybenzamides. nih.gov These reactions proceed via an alkene carboamination to produce complex, stereogenic γ-lactams. nih.gov Another approach involves the gold-catalyzed oxidative cyclization of alkenyl diynes, which can furnish tetracyclic γ-lactams. rsc.org While direct synthesis from this compound is not explicitly documented, its structural motifs suggest potential for transformation into precursors suitable for γ-lactam formation.

Azepin-2-ones: Azepin-2-ones are seven-membered heterocyclic compounds with established biological properties. researchgate.net Their synthesis can be achieved from substituted aryl halides through various catalytic methods. researchgate.net For instance, copper/palladium-catalyzed reactions of substituted aryl halides have been employed to construct benzazepine derivatives. researchgate.net The this compound scaffold, with its aryl iodide component, could potentially undergo intramolecular cyclization to form a dibenzo[b,f]azepin-2-one derivative, a class of compounds whose synthesis and substitution reactions have been studied. rsc.org

Table 1: Potential Heterocyclic Products from this compound

Heterocycle Potential Synthetic Route Key Intermediates/Reaction Type
Isoquinolone Palladium-catalyzed intramolecular cyclization Cyclopalladation, Annulation
γ-Lactam Tandem aza-Heck reaction sequences Alkene carboamination
Azepin-2-one Copper/Palladium-catalyzed intramolecular cyclization Intramolecular amination

Reactivity of Halogen Substituents in Cross-Coupling and Substitution Reactions

The presence of both fluoro and iodo substituents on the aromatic ring of this compound imparts distinct reactivity profiles, enabling selective functionalization through cross-coupling and nucleophilic substitution reactions.

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective transformations at the C-4 position.

Suzuki Coupling: The Suzuki reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, is a powerful tool for forming carbon-carbon bonds. masterorganicchemistry.comnih.gov It is anticipated that this compound would readily undergo Suzuki coupling at the C-I bond with various boronic acids to introduce new aryl or alkyl substituents, leaving the C-F bond intact. rsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. masterorganicchemistry.com Similar to the Suzuki reaction, the Heck reaction on this compound would be expected to occur selectively at the C-I bond, allowing for the introduction of a vinyl group. masterorganicchemistry.com

Table 2: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction Reactive Site Expected Product Catalyst System (General)
Suzuki Coupling C-I bond 3-Fluoro-4-(aryl/alkyl)-N-methoxybenzamide Pd(0) catalyst, Base
Heck Reaction C-I bond 3-Fluoro-4-(vinyl)-N-methoxybenzamide Pd(0) catalyst, Base

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. The feasibility of SNAr is highly dependent on the electronic nature of the aromatic ring and the leaving group.

The fluorine atom is generally a better leaving group than iodine in SNAr reactions when the ring is activated by strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org However, in the absence of strong activation, the reactivity order can be less predictable. For polyfluoroarenes, SNAr reactions are a common method for introducing nucleophiles. nih.gov In the case of this compound, the benzamide group itself is a moderate electron-withdrawing group. The selective substitution of the fluorine atom would likely require strong nucleophiles and potentially harsh reaction conditions, while the iodine atom would be less prone to SNAr. Research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has shown that the fluorine atom can be displaced by various nucleophiles. beilstein-journals.org

Carbene Insertion Reactions Utilizing this compound Scaffolds

Carbene insertion reactions offer a direct method for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org While there are no specific reports on carbene insertions utilizing the this compound scaffold directly, the principles of carbene chemistry suggest potential applications.

If a diazo precursor could be synthesized from a derivative of this compound, the resulting carbene could undergo intramolecular C-H insertion to form novel polycyclic structures. Transition-metal catalysts, such as those based on rhodium or cobalt, are often employed to control the reactivity and selectivity of carbene insertions. nih.govchemrxiv.org Furthermore, carbene insertion into N-H bonds is a well-established method for forming α-amino esters and other nitrogen-containing compounds. chemrxiv.orgnih.gov While the N-methoxyamide of the title compound does not possess an N-H bond for direct insertion, related transformations on derived intermediates could be envisaged.

Mechanistic Investigations of Reactions Involving 3 Fluoro 4 Iodo N Methoxybenzamide

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis is a powerful tool for forming new chemical bonds, and N-methoxyamides, including 3-fluoro-4-iodo-N-methoxybenzamide, are versatile substrates in these reactions. chemrxiv.orgbeilstein-journals.orgnih.gov The catalytic cycles involving these amides are often complex, but generally revolve around the activation of the N-O bond by a low-valent transition metal catalyst. chemrxiv.orgchemrxiv.orgnih.gov

A general catalytic cycle for a transition metal-mediated reaction, such as a cross-coupling or annulation, involving an N-methoxybenzamide can be proposed. The cycle typically begins with the coordination of the N-methoxyamide to the metal center. This is followed by a key step: the oxidative addition of the metal into the weak N-O bond, leading to its cleavage. chemrxiv.orgnih.gov This forms a high-valent metal-imido intermediate. Subsequent steps can vary widely depending on the reaction partner but may include migratory insertion, reductive elimination, and ligand exchange to regenerate the active catalyst and form the final product. nih.govyoutube.com The specific nature of the transition metal (e.g., Palladium, Copper, Cobalt) and the ligands attached to it play a critical role in modulating the reactivity and selectivity of the cycle. researchgate.netchemrxiv.org

The reactivity of N-methoxybenzamides in many transition metal-catalyzed transformations is fundamentally dependent on the cleavage of the N-O bond. chemrxiv.orgorganic-chemistry.org This bond is relatively weak (with an average bond energy of about 57 kcal/mol) compared to other bonds like C-C or C-N, making it a prime site for activation. nih.gov

The cleavage of the N-O bond can proceed through several pathways:

Oxidative Addition: A low-valent transition metal can insert into the N-O bond, formally oxidizing the metal and generating a metal-nitrenoid or metal-imido species. chemrxiv.orgchemrxiv.org This is a common pathway in reactions catalyzed by metals like rhodium, cobalt, and palladium.

Reductive Cleavage: In the presence of a reductant, the N-O bond can be cleaved to generate an amide. organic-chemistry.orgrsc.org Metal-free methods using strong electron donors have also been shown to effect this transformation, proceeding through single-electron transfer (SET) mechanisms. organic-chemistry.org

Radical Pathways: Homolytic cleavage of the N-O bond can generate an iminyl radical, which can then participate in subsequent bond-forming events. nih.gov

This facile cleavage allows N-methoxyamides to serve as precursors to highly reactive intermediates, which are central to the construction of complex nitrogen-containing molecules. nih.govnih.gov

Throughout a catalytic cycle, several transient species—intermediates and transition states—are formed. While transition states represent energy maxima on the reaction pathway and cannot be isolated, intermediates are local energy minima and may sometimes be detected experimentally. solubilityofthings.comfiveable.meyoutube.com

For reactions involving this compound, computational studies on related systems suggest the formation of several key species: researchgate.netresearchgate.netrsc.org

Metallacyclic Intermediates: In annulation reactions where the amide participates in a cycloaddition, five- or six-membered metallacycles are often proposed. For instance, in a cobalt-catalyzed reaction, a cobaltacycle can be formed from the initial C-H activation of the benzamide (B126) ring followed by coordination and insertion of a reaction partner like an alkene. nih.govresearchgate.net

Metal-Imido/Nitrenoid Species: As a direct result of N-O bond cleavage via oxidative addition, a metal-imido intermediate (M=NR) is often formed. chemrxiv.org The structure and reactivity of this intermediate are highly dependent on the metal and its ligand sphere.

Transition States: The structures of transition states are typically calculated using computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.net For a step like alkene migratory insertion into a metal-carbon bond, the transition state would involve the partial formation of a new C-C bond and the breaking of the metal-carbon bond, with the alkene oriented in a specific geometry that dictates the stereochemical outcome. nih.gov

Table 1: Proposed Intermediates in Transition Metal-Catalyzed Reactions of N-Methoxybenzamides

Intermediate Type Preceding Step Subsequent Step Role in Reaction
Metal-Substrate Complex Ligand Exchange Oxidative Addition / C-H Activation Brings reactants into proximity
Metallacycle C-H Activation & Insertion Reductive Elimination Controls regioselectivity
Metal-Imido Species N-O Bond Cleavage Nucleophilic Attack / Cycloaddition Key nitrogen-transfer agent
Radical Intermediate Single Electron Transfer Radical Combination In metal-free pathways

Analysis of Regioselectivity and Stereoselectivity in Complex Annulations

In complex reactions like annulations, where multiple new bonds and stereocenters can be formed, controlling the regioselectivity (which atoms bond together) and stereoselectivity (the 3D arrangement of atoms) is paramount. rsc.orgnih.gov For a substrate like this compound, the substituents on the aromatic ring can exert significant electronic and steric influence.

Computational and experimental studies on similar systems have shown that several factors control selectivity: nih.govresearchgate.netresearchgate.net

Substrate Electronics: The electronic properties of the reaction partners are crucial. In cobalt-catalyzed annulations of N-chlorobenzamides with alkenes, for example, the electronics of the alkene were found to completely reverse the regioselectivity of the migratory insertion step. nih.govresearchgate.net The electron-withdrawing fluorine and iodine atoms in this compound would similarly influence the electron density of the aryl ring and any intermediates, thereby directing the outcome of bond-forming events.

Catalyst Control: The choice of metal and, more significantly, the ligands can override the inherent preferences of the substrate. researchgate.net Chiral ligands are routinely used to induce enantioselectivity, creating an asymmetric environment around the metal center that favors the formation of one enantiomer over the other. By modifying the ligand, it is sometimes possible to reverse the regioselectivity of a reaction. researchgate.net

The alkene migratory insertion step is often the regiochemistry-determining step in these annulations. nih.gov Energy decomposition analysis from computational studies can reveal the specific interactions (e.g., Pauli repulsion, orbital interactions) that favor one regioisomeric transition state over another. nih.govresearchgate.net

Kinetic Isotope Effect (KIE) Studies to Determine Rate-Limiting Steps

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms, particularly for identifying the rate-determining step (RDS). wikipedia.orgprinceton.edu It is defined as the ratio of the reaction rate of a substrate with a lighter isotope (k_light) to the rate of the same substrate with a heavier isotope (k_heavy) at a specific atomic position (KIE = k_light / k_heavy). wikipedia.org

A significant primary KIE (typically > 2 for C-H/C-D) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu A small or non-existent KIE (≈ 1) suggests that the bond to the isotope is not cleaved in the RDS. nih.gov

In the context of reactions with this compound, KIE studies could be designed to test several mechanistic possibilities:

C-H Activation: To test if the ortho C-H bond (adjacent to the fluorine) is cleaved in the RDS of a directed C-H functionalization reaction, one could synthesize the deuterated analogue (3-fluoro-4-iodo-N-methoxy-2-deuteriobenzamide) and compare its reaction rate to the non-deuterated version. A large kH/kD value would support C-H activation as the RDS.

N-O Bond Cleavage: While direct KIE studies on the N-O bond are less common, secondary KIEs can provide information. For instance, isotopic substitution at an atom adjacent to the reacting bond can reveal changes in hybridization between the ground state and the transition state. princeton.edu

Table 2: Hypothetical KIE Results for a C-H Functionalization Reaction

Experiment Observed KIE (kH/kD) Interpretation
Intermolecular Competition 5.5 C-H bond cleavage is the rate-determining step.
Parallel Reactions 1.1 C-H bond cleavage is not the rate-determining step; another step, like N-O bond cleavage or reductive elimination, is likely the slow step.

The analysis of KIEs in multi-step catalytic cycles can be complex, as the observed KIE may reflect contributions from several steps. nih.gov Nevertheless, it remains an indispensable tool for mechanistic elucidation. nih.govyoutube.com

Experimental Verification of Mechanistic Hypotheses

While computational studies provide detailed theoretical models of reaction pathways, experimental verification is essential to confirm these hypotheses. mckgroup.org A variety of techniques are employed to gather evidence for proposed mechanisms:

Isolation and Characterization of Intermediates: In some cases, proposed intermediates can be stable enough to be isolated or observed directly using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. This provides strong evidence for the proposed reaction pathway.

Kinetic Analysis: Studying the reaction rate's dependence on the concentration of each reactant and catalyst can establish the reaction order and support a proposed rate law. This can help distinguish between different mechanistic possibilities.

In-situ Spectroscopy: Techniques like in-situ IR or NMR spectroscopy can monitor the concentrations of species as the reaction progresses, allowing for the detection of transient intermediates.

Crossover Experiments: When two similar but distinct substrates are reacted together, the product distribution can indicate whether key fragments are transferred between molecules (an intermolecular process) or remain associated with the same molecule (an intramolecular process).

Trapping Experiments: Adding a "trapping" agent that is known to react quickly with a proposed intermediate can lead to the formation of a new, stable product. The detection of this trapped product provides evidence for the existence of the transient intermediate.

By combining these experimental approaches with computational modeling and KIE studies, a detailed and well-supported picture of the reaction mechanism for transformations involving this compound can be developed. mckgroup.org

Computational Chemistry and Theoretical Studies on 3 Fluoro 4 Iodo N Methoxybenzamide Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like 3-fluoro-4-iodo-N-methoxybenzamide, DFT calculations can be instrumental in elucidating potential reaction pathways for its synthesis or degradation.

By mapping the potential energy surface of a reaction, DFT allows for the identification of reactants, transition states, and products. The energies of these species can be calculated, providing a thermodynamic and kinetic profile of the reaction. For instance, in the synthesis of related benzamide (B126) derivatives, DFT has been employed to understand the mechanism of amide bond formation and the influence of various catalysts. These calculations can reveal the most energetically favorable pathway, predict potential byproducts, and guide the optimization of reaction conditions such as temperature and pressure.

Furthermore, theoretical studies on similar halogenated aromatic compounds have demonstrated the utility of DFT in understanding nucleophilic aromatic substitution reactions. prensipjournals.com For this compound, DFT could predict the relative reactivity of the carbon atoms attached to the fluorine and iodine atoms, offering insights into which halogen is more susceptible to substitution under different reaction conditions.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods provide a detailed picture of how electrons are distributed and how this distribution influences the molecule's properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates a molecule is more reactive. For this compound, a DFT calculation would provide the energies of these orbitals. By analogy with other fluoro-substituted aromatic compounds, the presence of the electronegative fluorine atom and the large, polarizable iodine atom would significantly influence the energies of the frontier orbitals.

Below is a table with representative HOMO-LUMO energy data from a computational study on a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), to illustrate the type of information that would be generated for this compound. ajchem-a.com

ParameterEnergy (eV)
HOMO Energy-6.5743
LUMO Energy-2.0928
Energy Gap (ΔE)4.4815

This data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and is presented for illustrative purposes. ajchem-a.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the methoxyamide group, as well as the fluorine atom, making these sites attractive to electrophiles. The hydrogen atoms and the area around the iodine atom might exhibit a more positive potential. Such an analysis is critical for understanding intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing of the compound. researchgate.net

Charge delocalization, the distribution of electron density over several atoms in a molecule, is a key factor in molecular stability. In aromatic systems like the benzene (B151609) ring of this compound, the pi-electron system leads to significant charge delocalization. The substituents on the ring—fluorine, iodine, and the methoxyamide group—will modulate this delocalization.

Computational methods can quantify the charge on each atom (atomic charges) and the extent of electron sharing between atoms (bond order). This analysis would reveal the electron-withdrawing or electron-donating effects of the substituents. The fluorine atom is strongly electronegative and acts as an electron-withdrawing group through the sigma bond, while the iodine atom is less electronegative but more polarizable. The methoxyamide group can have more complex electronic effects. Understanding these electronic influences is crucial for predicting the molecule's reactivity and spectroscopic properties.

Prediction of Reactivity and Selectivity Profiles

The MEP map and atomic charge analysis would predict the regioselectivity of reactions. For example, in an electrophilic aromatic substitution reaction, the incoming electrophile would be directed to the positions on the benzene ring that are most electron-rich, as influenced by the combined electronic effects of the existing substituents. Similarly, for nucleophilic substitution, the analysis would pinpoint the most likely sites for attack. This predictive capability is invaluable in designing synthetic routes and avoiding the formation of unwanted isomers.

Solvent Effects and Catalyst-Substrate Interactions Modeling

The behavior of a molecule can be significantly altered by its environment. Computational models can account for the presence of a solvent, which is crucial for accurately predicting reaction outcomes in solution. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. By performing calculations within a solvent model, it is possible to understand how the polarity of the solvent affects the stability of reactants, transition states, and products, thereby influencing reaction rates and equilibria.

Furthermore, if this compound is intended for use in a catalyzed reaction, computational modeling can be used to study the intricate interactions between the substrate and the catalyst. By building a model of the catalyst-substrate complex, researchers can investigate the binding mode, the activation of the substrate by the catalyst, and the mechanism of the catalytic cycle. This level of detail is essential for the rational design of more efficient and selective catalysts.

Spectroscopic Analysis of this compound Remains Undocumented in Public Scientific Literature

A comprehensive review of publicly accessible scientific databases and scholarly articles reveals a significant gap in the documented spectroscopic characterization of the chemical compound This compound . Despite its potential relevance in synthetic chemistry and drug discovery, detailed experimental data from advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR/Raman) are not available in the public domain.

This absence of information prevents a thorough and scientifically accurate discussion of its structural elucidation and analytical profile as outlined. Generating detailed content on its NMR spectral assignments, exact mass determination, purity assessment via hyphenated techniques, and functional group identification is not feasible without access to primary research findings.

While commercial suppliers may hold internal analytical data for quality control purposes, this information is not published in peer-reviewed literature, which is the standard for scientific discourse and validation. The synthesis and characterization of related compounds are documented, but a direct and detailed spectroscopic analysis of this compound itself is conspicuously missing from the scientific record.

Therefore, the requested article focusing on the advanced spectroscopic characterization of this specific compound cannot be generated at this time due to the lack of foundational scientific data.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

X-ray Crystallography for Solid-State Structure Confirmation

Following extensive searches of scientific literature and chemical databases, detailed experimental data from X-ray crystallography for the specific compound 3-fluoro-4-iodo-N-methoxybenzamide is not publicly available. While this technique is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions, no published studies were identified that have reported the crystal structure of this particular molecule.

The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined. This would ultimately confirm the molecular geometry and packing of this compound in the solid state. Although crystal structures for analogous compounds, such as those containing different halogen substituents, have been reported, this information cannot be directly extrapolated to the target compound due to the specific influence of the fluoro, iodo, and N-methoxy groups on the crystal lattice.

Elemental Analysis for Stoichiometric Composition

Similarly, specific experimental reports detailing the elemental analysis of this compound are not found in the surveyed scientific literature. Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a sample, which serves to confirm the empirical and molecular formula of a synthesized compound.

For this compound, with a molecular formula of C8H7FINO2, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, fluorine, iodine, nitrogen, and oxygen. This theoretical data provides a benchmark against which experimental results would be compared to verify the purity and stoichiometric identity of a synthesized sample. The experimental values are typically expected to be within ±0.4% of the theoretical values to be considered a successful confirmation of the compound's composition.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.01896.0832.57
HydrogenH1.0177.072.40
FluorineF19.00119.006.44
IodineI126.901126.9043.01
NitrogenN14.01114.014.75
OxygenO16.00232.0010.84
Total 295.06 100.00

Synthetic Applications and Derivatization Strategies of 3 Fluoro 4 Iodo N Methoxybenzamide

3-Fluoro-4-iodo-N-methoxybenzamide as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the orthogonal reactivity of its functional groups. The carbon-iodine bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-fluorine or carbon-carbon bonds of the aromatic ring. This chemoselectivity allows for the selective modification of the 4-position of the benzene (B151609) ring through various cross-coupling reactions.

For instance, Suzuki-Miyaura coupling would enable the introduction of a wide array of aryl, heteroaryl, or vinyl substituents. Similarly, Sonogashira coupling could be employed to install alkyne moieties, opening pathways to further transformations. The Buchwald-Hartwig amination offers a direct route to arylamines, while the Heck reaction would allow for the introduction of alkene functionalities. The inherent fluorine atom at the 3-position can serve to modulate the electronic nature of the aromatic ring and introduce a desirable feature for medicinal chemistry applications.

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization is a powerful strategy in drug discovery, allowing for the rapid generation of analogues from a common intermediate. This compound is an ideal substrate for such strategies. Following an initial cross-coupling reaction at the iodo-position, the N-methoxyamide group can be targeted. Treatment with Grignard or organolithium reagents would cleanly convert the Weinreb amide into a ketone, providing a new site for diversification. This ketone could then undergo a variety of transformations, such as reduction to an alcohol, Wittig olefination, or conversion to a heterocycle.

Synthesis of Complex Polycyclic and Heterocyclic Frameworks

The di-functional nature of the derivatives of this compound, following an initial cross-coupling reaction, makes them excellent precursors for the synthesis of polycyclic and heterocyclic systems. For example, a Sonogashira coupling to introduce an alkyne, followed by conversion of the N-methoxyamide to a ketone, could set the stage for an intramolecular cyclization to form a substituted quinoline (B57606) or other fused heterocyclic systems. Similarly, a Suzuki coupling to introduce an ortho-substituted aryl group could be followed by an intramolecular cyclization to generate fluorenone or other polycyclic aromatic frameworks. The fluorine substituent can play a crucial role in directing these cyclizations or modifying the properties of the final ring system.

Development of Novel Chemical Entities through Sequential Transformations

The orthogonal reactivity of the functional groups in this compound allows for the design of sequential reaction cascades to build molecular complexity rapidly. A hypothetical sequence could involve an initial Suzuki coupling, followed by the reaction of the Weinreb amide to form a ketone. This ketone could then be used as a handle for the introduction of a new functional group, which could then participate in a subsequent intramolecular reaction. Such sequential transformations are highly efficient and can lead to the creation of novel and complex molecular scaffolds from a simple starting material.

Exploration of Functional Group Tolerance in New Reaction Protocols

The development of new synthetic methods often requires testing the tolerance of various functional groups. The presence of a fluorine atom, an iodine atom, and an N-methoxyamide in a single molecule makes this compound an excellent substrate for evaluating the functional group tolerance of novel catalytic systems. nih.govnih.gov For example, a new palladium-catalyzed cross-coupling reaction could be tested on this compound to see if it selectively reacts at the iodine position without affecting the fluorine or the Weinreb amide. nih.govnih.gov Such studies are crucial for expanding the synthetic chemist's toolbox and enabling the synthesis of increasingly complex molecules.

While specific, documented examples of these transformations on this compound are not readily found in the surveyed literature, the fundamental principles of organic synthesis strongly support its potential as a highly valuable and versatile building block in the creation of novel and complex chemical entities. Further research into the reactivity and applications of this compound is warranted and could lead to significant advances in synthetic and medicinal chemistry.

Conclusion and Future Research Perspectives

Synthesis and Reactivity of 3-Fluoro-4-iodo-N-methoxybenzamide: Key Discoveries and Methodological Advancements

The synthesis of this compound can be logically approached through established amide bond formation strategies. A common and effective method involves the coupling of a corresponding carboxylic acid, 3-fluoro-4-iodobenzoic acid, with methoxyamine. To facilitate this reaction, the carboxylic acid is typically activated. A standard laboratory-scale synthesis would first involve the conversion of 3-fluoro-4-iodobenzoic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride. fishersci.it The subsequent reaction of the acyl chloride with methoxyamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, would yield the desired N-methoxybenzamide. chemguide.co.ukyoutube.comlibretexts.orgkhanacademy.org

The reactivity of this compound is largely dictated by its distinct functional groups. The N-methoxyamide moiety is a well-established directing group for transition metal-catalyzed C-H activation. acs.orgacs.orgresearchgate.netdocumentsdelivered.com This group coordinates to a metal center, such as rhodium(III) or palladium(II), and directs the functionalization to the ortho C-H bond (the C-H bond at the 2-position of the benzene (B151609) ring). acs.orgnih.govrsc.orgnycu.edu.twresearchgate.net This directed C-H activation opens up a plethora of possibilities for introducing new functional groups at this position.

Simultaneously, the iodine atom at the 4-position is a versatile handle for a wide array of cross-coupling reactions. It can readily participate in classic palladium-catalyzed reactions like the Sonogashira, Heck, and Buchwald-Hartwig aminations, as well as copper-catalyzed couplings. thieme-connect.comchim.itorganic-chemistry.org This dual reactivity—C-H activation directed by the N-methoxyamide and cross-coupling at the C-I bond—is a key feature that makes this molecule a valuable platform for constructing complex molecular architectures.

Unexplored Reactivity Patterns and Synthetic Challenges

While the individual reactivities of the N-methoxyamide and aryl iodide are well-understood, the interplay between these two functionalities within the same molecule presents a landscape of unexplored reactivity patterns. A significant synthetic challenge and opportunity lies in achieving selective functionalization. For instance, can one selectively perform a C-H activation at the 2-position without affecting the C-I bond, or vice versa? The development of orthogonal catalytic systems that can selectively target one site over the other would be a major advancement.

Furthermore, the potential for sequential or one-pot multi-component reactions is an exciting frontier. One could envision a sequence where a C-H activation/annulation reaction is followed by a cross-coupling reaction at the iodine position, or the reverse, to rapidly build molecular complexity. The electron-withdrawing nature of the fluorine atom at the 3-position is also expected to influence the reactivity of both the adjacent C-I bond and the aromatic ring as a whole, potentially making C-H activation more challenging compared to electron-rich benzamides. Overcoming this deactivation is a key synthetic hurdle.

Another area ripe for exploration is the functionalization of the C-H bond at the meta position (the 5-position). While ortho-C-H activation is well-established, achieving selective meta-C-H functionalization remains a significant challenge in organic synthesis. rsc.org Developing directing groups or catalytic systems that can favor the more remote meta C-H bond of this compound would represent a substantial breakthrough.

Opportunities for Novel Catalyst Development in Directed C-H Functionalization

The unique electronic and steric properties of this compound provide a fertile testing ground for the development of new and improved catalysts for directed C-H functionalization. While existing rhodium(III) and palladium(II) catalysts are effective for many N-methoxybenzamides, the electron-deficient nature of this particular substrate may necessitate the design of more active catalysts. rsc.orgnycu.edu.twresearchgate.netoup.comnih.govresearchgate.net

Opportunities exist in several areas:

Ligand Design: The development of novel ligands for the metal center could enhance catalytic activity and selectivity. For instance, more electron-donating ligands could increase the electron density at the metal center, making it more reactive towards the electron-poor C-H bond of the substrate.

First-Row Transition Metals: Exploring the use of less expensive and more abundant first-row transition metals, such as cobalt, for C-H activation/annulation reactions is a growing area of interest. nih.gov Developing cobalt catalysts that are effective for this type of substrate would be a significant step towards more sustainable chemical synthesis.

Photoredox Catalysis: The integration of photoredox catalysis with transition metal-catalyzed C-H activation has emerged as a powerful strategy for achieving novel transformations under mild conditions. Developing dual catalytic systems where a photocatalyst facilitates the C-H activation step could open up new reaction pathways for this compound.

The data below summarizes some of the catalyst systems that have been used for the C-H functionalization of benzamides and could serve as a starting point for the development of catalysts for this compound.

Catalyst SystemReaction TypeReference
[Cp*RhCl2]2/AgSbF6Oxidative Coupling oup.com
Co(acac)2·2H2OC-H Activation/Annulation nih.gov
Rh(III) catalyst/O2Synthesis of Isoquinolones rsc.orgnycu.edu.twresearchgate.net
Chiral CpRhIIIAsymmetric C-H Activation acs.orgacs.orgresearchgate.netnih.gov

Potential for Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis and functionalization of this compound are well-suited for integration with modern, sustainable manufacturing technologies like flow chemistry. acs.orgwikipedia.orgseqens.comamf.chrsc.org Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and easier scalability. nih.govresearchgate.net

The synthesis of the compound itself, involving the reaction of an acyl chloride with methoxyamine, could be readily adapted to a flow process. rsc.orgrsc.org This would allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing the handling of hazardous intermediates.

Furthermore, the subsequent C-H functionalization and cross-coupling reactions could also be performed in flow. The use of packed-bed reactors containing immobilized catalysts would facilitate catalyst recycling and reduce metal contamination in the final product, a key principle of green chemistry. rsc.orgrsc.orgscispace.comresearchgate.netrsc.orgnih.govunibo.itrsc.org The development of biocatalytic methods for amide bond formation is also a rapidly advancing field that could offer a greener alternative to traditional chemical methods. rsc.orgrsc.orgnih.gov The integration of these sustainable approaches with the unique reactivity of this compound holds significant promise for the development of more efficient and environmentally benign synthetic processes for a wide range of valuable chemical compounds.

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are optimized synthetic routes for preparing 3-fluoro-4-iodo-N-methoxybenzamide? A1. A robust method involves sequential functionalization of the benzamide scaffold. Key steps include:

  • Iodination : Direct electrophilic iodination using iodine monochloride (ICl) in acetic acid at 0–5°C to introduce the iodo group at the para position relative to the methoxy group .
  • Fluorination : Nucleophilic aromatic substitution (SNAr) with KF in DMF at 120°C, leveraging the electron-withdrawing methoxy group to direct fluorination .
  • Coupling : Amidation via activation of the carboxylic acid precursor (e.g., using HOBt/EDC) with methoxyamine hydrochloride in anhydrous DCM .
    Critical Parameters : Monitor reaction progress via TLC (silica gel, hexane/EtOAc). Purify via column chromatography (yield: 65–75%).

Advanced: Q. Q2. How can regioselectivity challenges during iodination/fluorination be addressed? A2. Regioselectivity is influenced by directing groups and solvent polarity:

  • Iodination : Use bulky directing groups (e.g., methoxy) to favor para substitution. Polar aprotic solvents (e.g., DMF) enhance electrophilic attack .
  • Fluorination : Meta-directing effects of electron-withdrawing groups (e.g., carbonyl) can compete; optimize by pre-complexing the substrate with BF3·OEt2 to stabilize transition states .
    Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Analytical Characterization

Basic: Q. Q3. What spectroscopic methods are recommended for structural confirmation? A3. Use a combination of:

  • 1H/13C NMR : Identify methoxy (δ ~3.8 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm, coupling patterns confirm substitution) .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-F stretch (~1220 cm⁻¹) .
  • HRMS : Exact mass verification (calculated for C8H6FINO2: 309.94 g/mol) .

Advanced: Q. Q4. How to resolve contradictions in spectral data (e.g., unexpected coupling constants)? A4. Contradictions often arise from dynamic effects or impurities:

  • Dynamic NMR : Perform variable-temperature studies to detect conformational exchange .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and verify connectivity .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .

Safety and Stability

Basic: Q. Q5. What safety precautions are critical during synthesis and handling? A5. Key precautions include:

  • Hazard Assessment : Evaluate risks of iodinated intermediates (potential thyroid toxicity) and fluorinating agents (corrosive) .
  • Decomposition : Store at –20°C in amber vials; DSC data indicates thermal decomposition above 80°C .
  • PPE : Use nitrile gloves, fume hood, and safety goggles.

Advanced: Q. Q6. How to assess mutagenicity risks of this compound? A6. Conduct Ames II Testing : Use TA98 and TA100 Salmonella strains with metabolic activation (S9 mix). Compare to controls (e.g., benzyl chloride). Mutagenicity is typically low (≤2-fold increase in revertants) but requires validation .

Biological and Mechanistic Studies

Basic: Q. Q7. What in vitro assays are suitable for initial biological activity screening? A7. Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays targeting bacterial PPTases (IC50 determination) .

Advanced: Q. Q8. How to identify molecular targets and map biochemical pathways? A8. Use a multi-omics approach:

  • Chemoproteomics : Employ clickable probes (alkyne-tagged analogs) for target pulldown and LC-MS/MS identification .
  • Metabolomics : Track pathway perturbations (e.g., fatty acid biosynthesis) via GC-MS .

Data Interpretation and Reproducibility

Advanced: Q. Q9. How to troubleshoot inconsistent biological assay results (e.g., variable IC50 values)? A9. Potential causes and solutions:

  • Compound Stability : Verify purity via HPLC pre- and post-assay. Use fresh DMSO stocks (<1 week old) .
  • Assay Conditions : Control pH (e.g., HEPES buffer) and ionic strength; replicate in multiple cell lines .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers; use ≥3 independent replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.